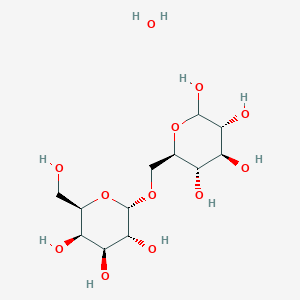
Melibiose monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melibiose monohydrate: is a reducing disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond. It is commonly found in plants and certain legumes. Unlike lactose, melibiose differs in the chirality of the carbon where the galactose ring is closed and the linkage point on the glucose moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Melibiose can be synthesized through the hydrolysis of raffinose using the enzyme invertase, which produces melibiose and fructose . The reaction conditions typically involve an aqueous medium and controlled temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of melibiose often involves the use of microbial fermentation processes. Specific strains of yeast or bacteria that possess the enzyme alpha-galactosidase are employed to hydrolyze raffinose into melibiose and fructose .
Chemical Reactions Analysis
Types of Reactions: Melibiose undergoes several types of chemical reactions, including:
Hydrolysis: Melibiose can be hydrolyzed by alpha-galactosidase to yield glucose and galactose.
Oxidation: Melibiose can be oxidized to form melibionic acid.
Common Reagents and Conditions:
Hydrolysis: Alpha-galactosidase enzyme under aqueous conditions.
Oxidation: Oxidizing agents such as nitric acid under controlled temperature and pH conditions.
Major Products:
Hydrolysis: Glucose and galactose.
Oxidation: Melibionic acid.
Scientific Research Applications
Melibiose monohydrate has diverse applications in scientific research, including:
Mechanism of Action
Melibiose exerts its effects primarily through its role as a substrate for certain bacteria and fungi. It is not metabolized by humans but serves as a differential medium component in microbiological media to detect the fermentation of melibiose by microorganisms . In neuroprotection, melibiose facilitates TFEB nuclear translocation, enhancing autophagy flux and providing protection against neuronal injury .
Comparison with Similar Compounds
Lactose: A disaccharide composed of galactose and glucose linked by a β-1,4 glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2 glycosidic bond.
Trehalose: A disaccharide composed of two glucose molecules linked by an α-1,1 glycosidic bond.
Uniqueness: Melibiose is unique in its α-1,6 glycosidic linkage, which differentiates it from lactose and other disaccharides. This unique linkage influences its crystallizing properties and its role as a substrate for specific microorganisms .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAEJSLSYUKCO-FVOQKPJXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



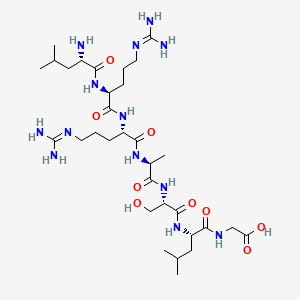

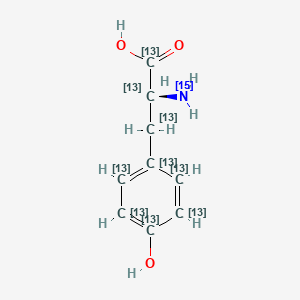
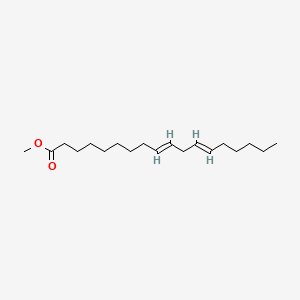
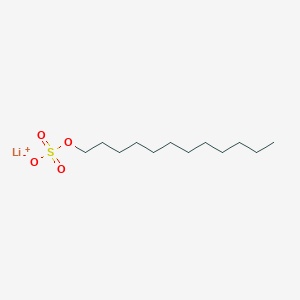
![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)
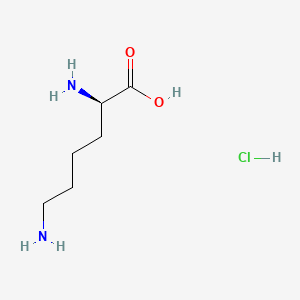
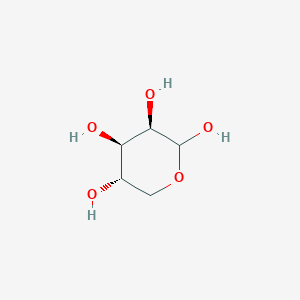


![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)
